Hydroxytriclabendazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxytriclabendazole is a derivative of triclabendazole, a benzimidazole anthelmintic compound primarily used to treat parasitic infections such as fascioliasis and paragonimiasis. It is known for its efficacy against both immature and mature stages of liver flukes, making it a valuable tool in both human and veterinary medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxytriclabendazole can be synthesized through a multi-step process involving the chlorination of benzimidazole derivatives followed by the introduction of hydroxy groups. The reaction typically involves:
Chlorination: The starting material, a benzimidazole derivative, is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Hydroxylation: The chlorinated intermediate is then subjected to hydroxylation using reagents like sodium hydroxide or potassium hydroxide under controlled conditions
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled chlorination and hydroxylation reactions.
Purification: Employing techniques such as recrystallization and chromatography to achieve high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Hydroxytriclabendazole undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound, triclabendazole.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorinated positions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
Sulfoxide and Sulfone Derivatives: Formed through oxidation.
Triclabendazole: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution
Scientific Research Applications
Hydroxytriclabendazole has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Employed in studies investigating the life cycle and biology of parasitic worms.
Medicine: Used in pharmacological research to develop new anthelmintic drugs and to study drug resistance mechanisms.
Industry: Applied in the development of veterinary pharmaceuticals and in the quality control of anthelmintic products .
Mechanism of Action
Hydroxytriclabendazole exerts its effects by:
Absorption: It is absorbed by the outer body covering of the worms.
Reduction of Resting Membrane Potential: It causes a reduction in the resting membrane potential of the worms.
Inhibition of Tubulin Function: It inhibits tubulin function, preventing the polymerization of microtubules.
Inhibition of Protein and Enzyme Synthesis: It inhibits the synthesis of proteins and enzymes necessary for the survival of the worms.
Comparison with Similar Compounds
Similar Compounds
Triclabendazole: The parent compound, used for similar applications but without the hydroxy group.
Albendazole: Another benzimidazole anthelmintic used to treat a variety of parasitic infections.
Mebendazole: Similar to albendazole, used for treating parasitic worm infections
Uniqueness
Hydroxytriclabendazole is unique due to its enhanced efficacy against both immature and mature stages of liver flukes, which is not as pronounced in other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C14H9Cl3N2O2S |
---|---|
Molecular Weight |
375.7 g/mol |
IUPAC Name |
2,3-dichloro-4-[(6-chloro-2-methylsulfanyl-1H-benzimidazol-5-yl)oxy]phenol |
InChI |
InChI=1S/C14H9Cl3N2O2S/c1-22-14-18-7-4-6(15)11(5-8(7)19-14)21-10-3-2-9(20)12(16)13(10)17/h2-5,20H,1H3,(H,18,19) |
InChI Key |
BZZJMJZRUIZQFL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=C(C=C3)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.